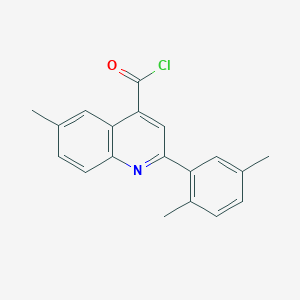
2-(2,5-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride
Descripción general
Descripción
The compound “2-(2,5-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride” likely contains a quinoline core, which is a heterocyclic aromatic organic compound. It also appears to have a carbonyl chloride (also known as an acyl chloride) functional group, which is typically very reactive .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of aromatic rings (from the quinoline and phenyl groups), a carbonyl group (C=O), and a chloride atom attached to the carbonyl carbon .
Chemical Reactions Analysis
The carbonyl chloride group in this compound is typically very reactive and can undergo a variety of reactions, including nucleophilic acyl substitution .
Physical And Chemical Properties Analysis
Based on the structure, we can predict that this compound is likely to be a solid at room temperature with a relatively high melting point due to the presence of aromatic rings. It’s likely to be insoluble in water but soluble in organic solvents .
Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Catalysis
2-(2,5-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride and its derivatives are pivotal in the field of chemical synthesis and catalysis. For example, chiral Pt(II)/Pd(II) pincer complexes, which exhibit C–H⋯Cl hydrogen bonding, are synthesized using similar quinoline derivatives. These complexes are utilized in catalytic asymmetric reactions like aldol and silylcyanation reactions, showcasing their importance in the synthesis of chiral molecules (Yoon et al., 2006).
2. Analytical Chemistry
Compounds analogous to 2-(2,5-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride have been employed as fluorescence derivatization reagents in high-performance liquid chromatography (HPLC), a technique widely used for separating, identifying, and quantifying compounds in a mixture. The reagent 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, for example, demonstrates high sensitivity and reactivity with primary and secondary alcohols, forming fluorescent esters detectable by HPLC (Yoshida et al., 1992).
Safety And Hazards
Direcciones Futuras
The future study of this compound would likely depend on its potential applications. For example, if it shows biological activity, it could be studied as a potential pharmaceutical. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in synthetic chemistry .
Propiedades
IUPAC Name |
2-(2,5-dimethylphenyl)-6-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO/c1-11-4-6-13(3)14(8-11)18-10-16(19(20)22)15-9-12(2)5-7-17(15)21-18/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNIRSVFOFQVHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-{2-[2-(2-Methoxyphenyl)ethyl]phenoxy}ethyl)amine hydrochloride](/img/structure/B1487412.png)
![Benzyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1487413.png)
![(1S,5S)-3,6-Diazabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B1487414.png)
![10-(Hydroxymethyl)-4-methyl-4-azatricyclo[5.2.2.0~2,6~]undecane-8,9-diol](/img/structure/B1487415.png)
![3-Benzyl-8-(chloromethyl)[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1487418.png)
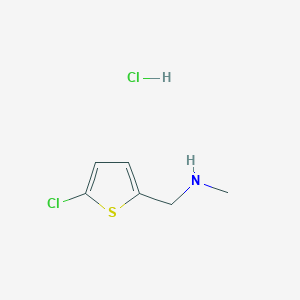
![2-{3-[Benzyl(butyl)amino]-2-hydroxypropoxy}-N-phenylbenzamide](/img/structure/B1487423.png)
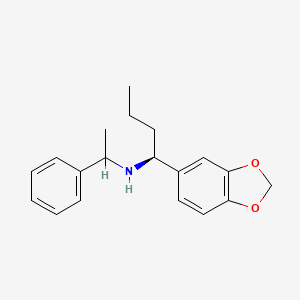
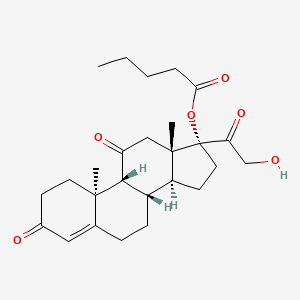
![2-Amino-4-methyl-4-azatricyclo[4.2.1.0~3,7~]nonane-9-carboxylic acid](/img/structure/B1487427.png)
![N,N-Dimethyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B1487428.png)
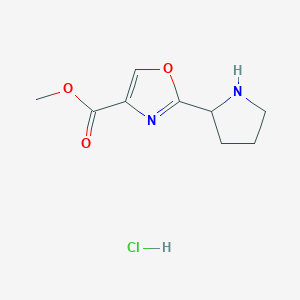
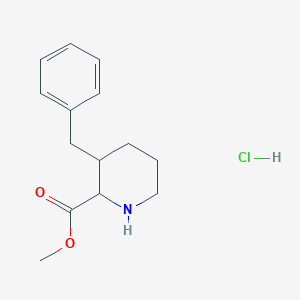
![4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride](/img/structure/B1487432.png)